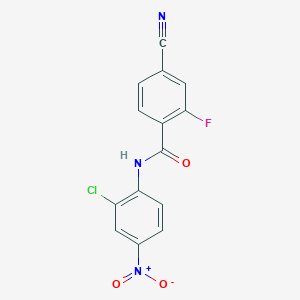
2-isobutyl-1,3-dioxo-N-(2-pyridinylmethyl)-5-isoindolinecarboxamide
Vue d'ensemble
Description
2-isobutyl-1,3-dioxo-N-(2-pyridinylmethyl)-5-isoindolinecarboxamide, also known as CPI-455, is a small molecule inhibitor that has been shown to have potential therapeutic benefits in the treatment of cancer. This compound has been extensively studied in recent years due to its ability to inhibit the activity of an enzyme called histone lysine methyltransferase (KMT5A), which is involved in the regulation of gene expression.
Mécanisme D'action
2-isobutyl-1,3-dioxo-N-(2-pyridinylmethyl)-5-isoindolinecarboxamide inhibits the activity of KMT5A, which is involved in the regulation of gene expression. KMT5A is responsible for the methylation of histone H4 at lysine 20 (H4K20), which is a key epigenetic modification that is involved in the regulation of gene expression. By inhibiting the activity of KMT5A, this compound prevents the methylation of H4K20, leading to changes in gene expression that can inhibit the proliferation of cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It inhibits the activity of KMT5A, which leads to changes in gene expression that can inhibit the proliferation of cancer cells. This compound has also been shown to increase the sensitivity of cancer cells to chemotherapy, which can enhance the effectiveness of existing cancer treatments.
Avantages Et Limitations Des Expériences En Laboratoire
2-isobutyl-1,3-dioxo-N-(2-pyridinylmethyl)-5-isoindolinecarboxamide has a number of advantages and limitations for lab experiments. One of the advantages of this compound is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for researchers studying the regulation of gene expression and the development of new cancer treatments. However, this compound is a small molecule inhibitor, which means that it may have limited efficacy in vivo due to issues with bioavailability and toxicity.
Orientations Futures
There are a number of future directions for the study of 2-isobutyl-1,3-dioxo-N-(2-pyridinylmethyl)-5-isoindolinecarboxamide. One potential direction is the development of new analogs of this compound that have improved efficacy and bioavailability. Another direction is the study of the combination of this compound with other cancer treatments, such as chemotherapy and immunotherapy. Finally, the study of the role of KMT5A in other diseases, such as neurodegenerative disorders, may provide new insights into the potential therapeutic applications of this compound.
Applications De Recherche Scientifique
2-isobutyl-1,3-dioxo-N-(2-pyridinylmethyl)-5-isoindolinecarboxamide has been extensively studied in recent years for its potential as a therapeutic agent in the treatment of cancer. It has been shown to inhibit the activity of KMT5A, which is involved in the regulation of gene expression. This inhibition leads to a decrease in the proliferation of cancer cells and an increase in their sensitivity to chemotherapy. This compound has been shown to be effective against a wide range of cancer types, including breast, lung, and prostate cancer.
Propriétés
IUPAC Name |
2-(2-methylpropyl)-1,3-dioxo-N-(pyridin-2-ylmethyl)isoindole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-12(2)11-22-18(24)15-7-6-13(9-16(15)19(22)25)17(23)21-10-14-5-3-4-8-20-14/h3-9,12H,10-11H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLSWAMFGHKIQQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NCC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 1-[4-(allyloxy)benzoyl]-4-piperidinecarboxylate](/img/structure/B4404585.png)
![N-(4-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}phenyl)ethanesulfonamide](/img/structure/B4404593.png)
![4-[2-(4-chloro-3-methylphenoxy)propanoyl]morpholine](/img/structure/B4404600.png)
![5-chloro-3-[2-(2,4-dichlorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4404602.png)
![3-(allyloxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4404617.png)
![2-{[5-(5-chloro-2-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-cyclohexylacetamide](/img/structure/B4404624.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-chlorobenzamide](/img/structure/B4404635.png)

![N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-{[4-ethyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4404648.png)
![1-[(4-methyl-2-nitrophenoxy)acetyl]piperidine](/img/structure/B4404653.png)
![4-methyl-N-{4-[3-oxo-3-(1-pyrrolidinyl)propyl]phenyl}benzamide](/img/structure/B4404655.png)
![N-(2,6-diethylphenyl)-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4404658.png)
![N-isopropyl-8-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-2-(1H-pyrazol-4-yl)quinoline-4-carboxamide](/img/structure/B4404659.png)
